molecular formula C8H14O B1346601 3,3-Dimethylcyclohexanone CAS No. 2979-19-3

3,3-Dimethylcyclohexanone

Cat. No. B1346601
Key on ui cas rn: 2979-19-3
M. Wt: 126.2 g/mol
InChI Key: ZVJQBBYAVPAFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08674143B2

Procedure details

41 g of 5% Pd/C E 101 N/D were placed in a 2 L glass-steel autoclave with glass-liner. 385 g of dimedone (2.75 mol), 663 g (850 mL) of isopropanol and 15.3 g (88 mmol) of p-toluene sulfonic acid were added. The glass-liner was closed and stirring was started with 500 rpm. The autoclave was flushed three times with 5 bara N2. The stirrer was turned off. The autoclave was then pressurized with 5 bara H2 for 10 minutes for pressure check. The pressure was released.
[Compound]
Name
glass
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
385 g
Type
reactant
Reaction Step Three
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
850 mL
Type
solvent
Reaction Step Three
Name
Quantity
41 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:9][C:7](=O)[CH2:6][C:4](=[O:5])[CH2:3]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Pd].C(O)(C)C>[CH3:1][C:2]1([CH3:10])[CH2:9][CH2:7][CH2:6][C:4](=[O:5])[CH2:3]1

Inputs

Step One
Name
glass
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
385 g
Type
reactant
Smiles
CC1(CC(=O)CC(=O)C1)C
Name
Quantity
15.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
850 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
41 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The glass-liner was closed
CUSTOM
Type
CUSTOM
Details
The autoclave was flushed three times with 5 bara N2

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1(CC(CCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.